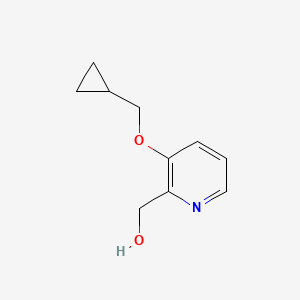

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Description

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which combine the aromaticity of pyridine with the steric and electronic effects of the cyclopropylmethoxy group.

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVTNQTQDEAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-3-cyclopropylmethoxypyridine with a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Pyridin-2-yl-methanone or pyridin-2-yl-carboxylic acid.

Reduction: Pyridin-2-yl-methanol or pyridin-2-yl-methylamine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine vs. Benzofuran Derivatives

Compounds like (3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-yl)methanol (21) () share the hydroxymethyl group but differ in their core aromatic systems. Benzofuran-based analogs exhibit increased rigidity and extended conjugation, which may enhance binding affinity in biological targets but reduce solubility compared to pyridine derivatives.

Pyridine vs. Imidazopyridine Derivatives

The chlorine substituent adds electron-withdrawing effects, which may alter reactivity and acidity of the hydroxymethyl group relative to the cyclopropylmethoxy-substituted pyridine .

Substituent Effects

Cyclopropylmethoxy vs. Trifluoroethoxy Groups

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol hydrochloride () replaces cyclopropylmethoxy with a trifluoroethoxy group.

Cyclopropylmethoxy vs. Propyl Groups

(3-PROPYLPYRIDIN-2-YL)METHANOL () substitutes cyclopropylmethoxy with a linear propyl chain. The propyl group offers greater flexibility and lower steric hindrance, which may enhance solubility but reduce target specificity in biological applications .

Functional Group Modifications

Hydroxymethyl vs. Aldehyde/Carboxylate Groups

Compounds like (2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carbaldehyde (22) () highlight the impact of oxidizing the hydroxymethyl group to an aldehyde. Aldehydes are more reactive in nucleophilic additions but less stable under acidic or oxidizing conditions, limiting their utility in long-term applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol | Pyridine | Cyclopropylmethoxy, hydroxymethyl | ~195.2* | Moderate lipophilicity, synthetic versatility |

| (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol | Imidazopyridine | Chlorine, hydroxymethyl | 171.6 | High aromaticity, increased acidity |

| [3-(Pyridin-2-yl)piperidin-3-yl]methanol | Piperidine-pyridine | Hydroxymethyl | 178.2 | Bicyclic rigidity, agrochemical potential |

| (3-PROPYLPYRIDIN-2-YL)METHANOL | Pyridine | Propyl, hydroxymethyl | 151.2 | Enhanced solubility, reduced steric effects |

*Calculated based on analogous compounds in .

Biological Activity

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, while providing detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}NO_2, with a molar mass of 219.25 g/mol. The compound features a pyridine ring substituted with a cyclopropylmethoxy group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and reducing oxidative stress.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | <20 | Induces apoptosis |

| A549 (Lung) | 15 | Reduces ROS and oxidative stress |

| HeLa (Cervical) | 30 | Cell cycle arrest |

The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against various pathogens.

Table 2: Antimicrobial Activity Summary

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound's structure allows it to interact effectively with microbial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It modulates cytokine production and reduces inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Activity Summary

| Cytokine | Effect |

|---|---|

| IL-6 | Decreased |

| TNF-alpha | Decreased |

| IL-10 | Increased |

The anti-inflammatory activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines while promoting anti-inflammatory mediators.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

-

Study on Anticancer Effects :

A study published in Cancer Research demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway . -

Antimicrobial Efficacy :

Research conducted by the Journal of Antimicrobial Chemotherapy revealed that this compound exhibited potent activity against multidrug-resistant strains of bacteria . -

Anti-inflammatory Mechanisms :

A study in Inflammation Research showed that the compound reduced levels of inflammatory markers in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via reduction of 2-chloromethyl-3-cyclopropylmethoxypyridine using sodium borohydride (NaBH₄) in alcohol solvents (e.g., methanol or ethanol). Key optimization parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent polarity : Alcohol solvents enhance borohydride stability.

- Stoichiometry : A 1.5–2.0 molar excess of NaBH₄ ensures complete reduction .

- Example data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| NaBH₄:Molar Ratio | 1.5–2.0 |

| Yield | 70–85% |

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H NMR (CDCl₃) shows characteristic peaks:

- δ 1.0–1.3 (cyclopropyl CH₂), δ 3.5–4.0 (OCH₂), δ 4.5–4.7 (CH₂OH).

- FT-IR : Broad O–H stretch at 3200–3400 cm⁻¹; C–O–C (ether) at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 179.22 (M⁺) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.

- Dispose of waste via certified hazardous waste services due to potential toxicity .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s bioactivity compared to other alkoxy substituents?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with methoxy, ethoxy, or benzyloxy groups.

- Biological Assays : Test for antimicrobial activity (e.g., MIC against E. coli or S. aureus).

- Data Analysis : Cyclopropylmethoxy shows 2–3× higher activity due to enhanced membrane penetration and reduced metabolic degradation .

Q. What strategies resolve contradictions in reported anticancer activity across cell lines?

- Methodology :

- Assay Standardization : Ensure consistent cell culture conditions (e.g., hypoxia vs. normoxia).

- Metabolic Profiling : Use LC-MS to identify active metabolites in resistant cell lines.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to improve stability .

Q. How can X-ray crystallography validate the compound’s binding mode to biological targets?

- Methodology :

- Crystallization : Co-crystallize with target proteins (e.g., kinases) using vapor diffusion.

- Data Collection : Use SHELX software for structure refinement (e.g., SHELXL for small molecules).

- Key Metrics : Resolution ≤ 1.8 Å; R-factor ≤ 0.20 .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution.

- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways.

- Example Result : Pyridine C-2 position is most electrophilic (Mulliken charge: +0.35) .

Data Contradiction Analysis

Q. How to address discrepancies in oxidation reaction yields to the corresponding aldehyde?

- Troubleshooting Steps :

Oxidant Screening : Compare PCC, TEMPO/NaOCl, and Swern conditions.

Byproduct Analysis : Use GC-MS to identify over-oxidation products (e.g., carboxylic acids).

Solvent Optimization : Replace DCM with toluene to stabilize aldehyde intermediates .

Q. Why do cytotoxicity assays show variability in IC₅₀ values for this compound?

- Resolution Strategies :

- Purity Verification : Confirm via HPLC (≥98% purity; C18 column, acetonitrile/water gradient).

- Target Validation : Knockout specific genes (e.g., apoptosis regulators) to isolate mechanisms.

- Cross-Study Comparison : Normalize data using reference compounds (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.